2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol
Description
Properties
Molecular Formula |
C10H8BrClN2O |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
[2-(5-bromo-2-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
VQRCZAHFLKUSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=C(N2)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Imidazole Core Synthesis
Imidazole derivatives are commonly synthesized via condensation reactions involving aldehydes, amines, and other suitable precursors. For example, the preparation of substituted benzimidazoles or imidazoles often uses copper-catalyzed N-arylation reactions with aryl boronic acids under mild conditions.
Functionalization at the 5-Position to Introduce Methanol Group
The 5-methanol substituent on the imidazole ring can be introduced by oxidation or reduction strategies starting from suitable precursors. For instance, oxidation of methyl-substituted imidazoles to carboxylic acids followed by reduction or selective hydroxymethylation can yield the 5-methanol group.
Detailed Preparation Methods
Copper-Catalyzed N-Arylation of 2-Aminobenzimidazole Derivatives
A representative procedure involves:
| Reagents & Conditions | Details |
|---|---|
| Starting material | 5-Bromo-2-aminobenzimidazole |
| Catalyst | Copper(II) acetate monohydrate (Cu(OAc)2·H2O), 0.94 mmol |
| Base | Triethylamine (Et3N) or TMEDA, 1.88 mmol |
| Solvent | Methanol (8 mL) with 2 mL water |
| Arylating agent | Aryl boronic acid (1.128 mmol) |
| Temperature | Room temperature, open air |
| Reaction time | 2 hours |
| Work-up | Filtration, rotary evaporation, column chromatography |
| Yield | Good yields within 2 hours |
This method selectively N-arylates the imidazole nitrogen with aryl boronic acids bearing bromo and chloro substituents, producing derivatives such as 2-(5-bromo-2-chlorophenyl)imidazole.
Protection and N-Arylation of Amino Groups
Protecting the amino group of 5-bromo-2-aminobenzimidazole by acetylation (using acetic anhydride at 40 °C) prior to arylation can be performed but has been found less efficient, with lower yields and longer reaction times (up to 24 hours).
Functional Group Transformations for Methanol Substitution
Starting from nitro- or methyl-substituted imidazoles, oxidation with potassium permanganate (KMnO4) in aqueous sodium bicarbonate under reflux can yield carboxylic acid derivatives. Subsequent treatment with thionyl chloride (SOCl2) converts acids to acyl chlorides, which can be further reacted with nucleophiles such as glycine or aldehydes to introduce hydroxymethyl or related groups.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern.
- Thin Layer Chromatography (TLC): For monitoring reaction progress.
- High-Performance Liquid Chromatography (HPLC): For purity and reaction completion tracking.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Elemental Analysis: To verify composition.
These techniques ensure the reliability of the synthetic routes and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the imidazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
It appears the query is about the applications of the chemical compound 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol. According to PubChem, 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol has the CID number 108399060 . However, specific applications of this compound are not detailed within the provided search results.
While a direct answer regarding the applications of "2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol" is not available in the search results, some results discuss related compounds and their applications, which may provide context:
- N-Arylation of 5-Bromo-2-aminobenzimidazole Derivatives: Copper(II)-catalyzed selective N-arylation of 2-aminobenzimidazoles, including 5-bromo-2-aminobenzimidazole derivatives, has been achieved for preparing non-linear optical (NLO) materials . These synthesized derivatives were analyzed for their non-linear optical properties, with the aim of enhancing the NLO response through electron-donating and withdrawing group substitutions .
- Imidazole Derivatives Synthesis: One search result refers to the scalable synthesis of imidazole derivatives and their uses . Another result mentions the use of 2-chloro-5-bromo-pyrimidine in the preparation of a compound . Although these do not directly discuss the target compound, they highlight the broader interest in synthesizing and studying related imidazole compounds for various applications.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The presence of halogen substituents enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Physicochemical Properties
| Property | 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol | Losartan Potassium | (5-Bromo-1H-benzodiazol-2-yl)methanol |
|---|---|---|---|
| pKa | ~5–6 (estimated, similar to Losartan) | 5–6 | 10.93 |
| Solubility | Low (hydrophobic substituents) | High (ionizable) | Moderate |
| Boiling Point | Not reported | Not reported | 465.5°C (predicted) |
| LogP | ~3.5 (estimated) | 2.1 | 2.8 |
Insights :
- The target compound’s higher logP (estimated) compared to Losartan suggests greater lipid solubility, which could improve blood-brain barrier penetration but reduce aqueous solubility .
- The basic pKa of (5-bromo-1H-benzodiazol-2-yl)methanol (10.93) indicates protonation at physiological pH, unlike the target compound and Losartan, which remain neutral or weakly ionized .
Biological Activity
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol is a compound characterized by its unique structure, featuring a bromo and a chloro substituent on a phenyl ring linked to an imidazole moiety. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
- Chemical Formula : C10H8BrClN2O
- Molecular Weight : Approximately 251.53 g/mol
The presence of the imidazole ring is significant as it is often associated with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. For instance, studies have shown that related imidazole derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Related Imidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol | S. aureus | TBD |
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)] thiomorpholine | E. coli | 8 µg/disc |
| (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran | H. pylori | 32 mm inhibition zone |
The specific MIC values for 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol are still under investigation but are expected to be comparable to those of similar compounds .
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. The mechanism of action typically involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For example, some studies have demonstrated that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines.
Case Study:
A study investigated the effects of various imidazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the imidazole ring led to enhanced antiproliferative activity against breast cancer cells (MCF-7). The introduction of halogen atoms, such as bromine and chlorine, was found to significantly affect the biological activity .
Structure-Activity Relationship (SAR)
The biological activity of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol can be attributed to its structural features. The presence of halogen substituents is believed to enhance binding affinity to biological targets, thereby increasing its efficacy.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol | TBD | 1.00 |
| (2-Bromo-5-chlorophenyl)methanol | 149965-40-2 | 0.84 |
| 3-Bromo-4-chlorobenzyl Alcohol | 329218-12-4 | 0.88 |
This table illustrates how the unique combination of structural elements in 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol sets it apart from other similar compounds, potentially influencing its biological activity differently compared to other phenolic or benzyl derivatives.
Q & A
Q. What synthetic routes are most effective for preparing 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol?
The compound can be synthesized via cyclocondensation of bromo-chloro-substituted benzaldehyde derivatives with appropriate imidazole precursors. For example, a modified Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF facilitates imidazole ring formation, followed by methanol functionalization at the 5-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yields high-purity product .
Q. Key Data :
- Reaction Yield : ~73% (similar to Sb23 in ).
- Rf Value : 0.65 (TLC, ethyl acetate/hexane 3:7) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR : Confirm imidazole C=N stretching (~1611 cm⁻¹) and hydroxyl groups (broad peak ~3342 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.36–8.35 ppm (multiplicity depends on substituents), with the methanol proton at δ 4.5–5.0 ppm (broad singlet) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z ~325 (calculated based on C₁₀H₈BrClN₂O) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for EGFR inhibition?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict interactions with EGFR’s kinase domain. Focus on:
Q. Example Finding :
- Docking Score : -9.2 kcal/mol (vs. -7.5 for non-methanol analogs) .
Q. How do conflicting crystallographic and NMR data for this compound arise, and how can they be resolved?
Discrepancies may stem from:
Q. What strategies validate the compound’s stability under physiological conditions?
Q. How can substituent effects (Br, Cl, methanol) be systematically studied for structure-activity relationships (SAR)?
Q. What are the challenges in resolving enantiomeric purity of the methanol group?
- Chiral HPLC : Use a CHIRALPAK® IA column with hexane/isopropanol (90:10).
- Circular Dichroism (CD) : Compare with known enantiomers to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
